The synthesis of 2-(2-(thiophen-2-yl)phenyl)acetic acid can be achieved through several methods, primarily involving the coupling of thiophene derivatives with phenylacetic acid or its derivatives. One notable method involves the Suzuki-Miyaura coupling reaction, where aryl bromides are reacted with boronic acids in the presence of a palladium catalyst under nitrogen atmosphere.
The molecular structure of 2-(2-(thiophen-2-yl)phenyl)acetic acid can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-visible (UV-vis) spectroscopy.
The compound can participate in various chemical reactions typical for carboxylic acids and aromatic compounds. Notably, it can undergo:
Reactions typically require controlled temperatures and specific catalysts to facilitate desired transformations without degradation of sensitive functional groups .
The mechanism of action for 2-(2-(thiophen-2-yl)phenyl)acetic acid primarily relates to its role as an inhibitor in biochemical pathways. Research indicates that it can inhibit mPGES-1 (microsomal prostaglandin E synthase-1), which is implicated in inflammation and cancer progression.
The physical properties of 2-(2-(thiophen-2-yl)phenyl)acetic acid include:
The compound exhibits typical reactivity associated with carboxylic acids, including acidity (pKa values), ester formation, and potential for hydrogen bonding due to the carboxylic group.
Due to its structural characteristics and biological activity, 2-(2-(thiophen-2-yl)phenyl)acetic acid has several scientific applications:
This compound exemplifies how modifications in molecular structure can significantly influence biological activity and therapeutic potential .
Microsomal prostaglandin E synthase-1 (mPGES-1) is a glutathione-dependent enzyme within the MAPEG (membrane-associated proteins in eicosanoid and glutathione metabolism) superfamily. It catalyzes the terminal step in prostaglandin E₂ (PGE₂) biosynthesis, converting cyclooxygenase-derived prostaglandin H₂ (PGH₂) to PGE₂. Unlike cyclooxygenase inhibitors (NSAIDs and COX-2 selective agents), mPGES-1 inhibition selectively suppresses PGE₂ overproduction without disrupting the synthesis of other prostanoids (e.g., prostacyclin). This selectivity circumvents gastrointestinal and cardiovascular toxicities associated with COX inhibition, positioning mPGES-1 as a high-value target for inflammation and cancer therapy [1] [3] [6].
The enzyme is overexpressed in numerous malignancies, correlating with poor prognosis. Table 1 highlights key cancers with documented mPGES-1 upregulation:
Table 1: mPGES-1 Overexpression in Human Cancers
Cancer Type | Detection Method | Clinical Association |
---|---|---|
Non-small cell lung cancer (NSCLC) | Western blot, IHC | Tumor progression and metastasis |
Colorectal carcinoma | qPCR, IHC | Worse prognosis in late stages |
Gastric cancer | IHC | Advanced tumor grade and invasion |
Prostate cancer | Western blot | Increased proliferation and angiogenesis |
Gliomas | IHC | Higher grade malignancy |
Pharmacological inhibition or genetic ablation of mPGES-1 reduces tumor growth in preclinical models by impairing angiogenesis, enhancing cytotoxic T-cell responses, and sensitizing cancer cells to apoptosis. For example, mPGES-1-deficient PyMT mice exhibit suppressed mammary tumor growth and increased CD80 expression on tumor-associated macrophages, promoting antitumor immunity [8] [9].
The PGE₂ biosynthesis pathway is dysregulated in inflammation and cancer due to coupled induction of COX-2 and mPGES-1. While COX-2 metabolizes arachidonic acid to PGH₂, mPGES-1 acts downstream to generate PGE₂ specifically. This functional coupling is evident in cancers where COX-2 and mPGES-1 co-localize in perinuclear membranes, driving sustained PGE₂ production [2] [6].
PGE₂ exerts protumorigenic effects through EP1–EP4 receptors:
In breast cancer spheroids, PGE₂ derived from mPGES-1 reduces CD80 expression on phagocytes, blunting granzyme B production in cytotoxic T cells. Pharmacological inhibition of mPGES-1 restores CD80 levels and tumor-killing capacity of immune cells, confirming the enzyme’s role in immunosuppression [9].
Table 2 compares mPGES-1 with other terminal synthases:Table 2: Terminal Prostaglandin E₂ Synthases
Enzyme | Subcellular Localization | Inducibility | Preferential COX Coupling | Cancer Relevance |
---|---|---|---|---|
mPGES-1 | Microsomal | Inflammation-induced | COX-2 | Overexpressed in tumors |
mPGES-2 | Microsomal/Cytosolic | Constitutive | COX-1/COX-2 | Limited data |
cPGES | Cytosolic | Constitutive | COX-1 | No direct oncogenic role |
A critical barrier in mPGES-1 inhibitor development is species-specific divergence between human and rodent enzymes. Key active-site residues differ significantly:
These variations cause inhibitors with high affinity for human mPGES-1 to lose potency in murine models, complicating preclinical testing. For instance, MF63 (a phenanthrene imidazole inhibitor) potently inhibits human mPGES-1 (IC₅₀ = 1.3 nM) but shows negligible activity against mouse mPGES-1 at 10 µM [1] [7].
Table 3 details species-dependent residues affecting inhibitor binding:Table 3: Key Species-Specific Residues in mPGES-1 Active Site
Residue Position | Human | Mouse | Functional Impact |
---|---|---|---|
52 | Arg | Lys | Disrupts ionic bonds with acidic inhibitors |
53 | His | Arg | Alters hydrogen-bonding networks |
131 | Thr | Val | Reduces hydrophobic pocket accessibility |
138 | Ala | Phe | Steric hindrance for bulky substituents |
To address this, structure-based drug design has identified scaffolds binding conserved regions. Barbituric acid derivatives (e.g., compound 4b) inhibit human and mouse mPGES-1 (IC₅₀ = 33 nM and 157 nM, respectively) by targeting Ser¹²⁷, a residue conserved across species [7]. Similarly, 2-(thiophen-2-yl)acetic acid derivatives exploit conserved hydrophobic pockets near Tyr¹³⁰ and Thr¹³¹, enabling low-micromolar cross-species activity [1] [3].
Table 4: mPGES-1 Inhibitors with Cross-Species Activity
Compound Class | Representative Structure | Human mPGES-1 IC₅₀ | Mouse mPGES-1 IC₅₀ | Binding Interactions |
---|---|---|---|---|
Barbituric acid derivatives | 4b | 33 nM | 157 nM | H-bond with Ser¹²⁷, hydrophobic packing |
Thiophene-acetic acids | 2-(2-(thiophen-2-yl)phenyl)acetic acid | Low µM range | Low µM range | H-bond with Tyr¹³⁰/Thr¹³¹, π-stacking |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4